molecular formula C18H26N4O2S B4766907 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine

Cat. No.: B4766907
M. Wt: 362.5 g/mol
InChI Key: CWYRBNOOCANICV-UHFFFAOYSA-N
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Description

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine Derivative Formation: The final step involves the reaction of the sulfonylated pyrazole with a piperazine derivative under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives at the piperazine or sulfonyl positions.

Scientific Research Applications

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may also interact with enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-chlorobenzyl)piperazine
  • 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine

Uniqueness

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-4-22-16(3)18(13-19-22)25(23,24)21-11-9-20(10-12-21)14-17-8-6-5-7-15(17)2/h5-8,13H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYRBNOOCANICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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